![molecular formula C22H19N3O2S B6575141 N-(2-ethylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide CAS No. 1105207-52-0](/img/structure/B6575141.png)
N-(2-ethylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
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Overview
Description
“N-(2-ethylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide” is a chemical compound with the linear formula C27H27N3O3S2 . It has a molecular weight of 505.663 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is based on the thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The molecule also contains an acetamide group attached to the pyrimidine ring .Scientific Research Applications
- Mechanistic Investigations : Compound 5k, a derivative of N-(2-ethylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, has been studied for its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. It was associated with increased proapoptotic proteins (such as caspase-3 and Bax) and downregulation of Bcl-2 activity .
- Targeting Kinases : Pyrido[2,3-d]pyrimidine derivatives, including our compound, have shown interactions with kinases such as tyrosine-protein kinase transforming protein Abl and MAP kinases. These interactions may have implications for cancer therapy and other diseases .
- Antifolate Activity : Some pyrido[2,3-d]pyrimidine derivatives exhibit DHFR inhibitory properties. DHFR is a crucial enzyme involved in nucleotide synthesis, and its inhibition can disrupt cancer cell proliferation .
- Metabolic Regulation : Biotin carboxylase, an enzyme involved in fatty acid synthesis, has been implicated as a target for certain pyrido[2,3-d]pyrimidine derivatives. Modulating this enzyme could impact lipid metabolism and related diseases .
- Thienopyrimidine Scaffold : The thienopyrimidine moiety in our compound may contribute to anti-inflammatory properties. Further studies are needed to explore its potential in inflammatory conditions .
- Structural Insights : Crystal packing and crystallization tendencies of related compounds, such as 2-((2-ethylphenyl)amino)nicotinic acid, have been investigated. Understanding the crystal structures provides insights into their stability and potential applications .
Anticancer Properties
Kinase Inhibition
Dihydrofolate Reductase (DHFR) Inhibition
Biotin Carboxylase Modulation
Anti-Inflammatory Effects
Crystal Structure Studies
Safety and Hazards
properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-15-8-6-7-11-18(15)24-19(26)12-25-14-23-20-17(13-28-21(20)22(25)27)16-9-4-3-5-10-16/h3-11,13-14H,2,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTCTZRHWXXPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide |
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